N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the intermediate N-(4-ethoxyphenyl)acetamide.
Introduction of the Triazole Ring: The intermediate is then subjected to a cyclization reaction with 1H-1,2,4-triazole under suitable conditions to introduce the triazole ring.
Final Product Formation: The final step involves the methylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to improve reaction efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
N-(4-ethoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the triazole ring contributes to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)11(2)8-18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWGYHCMSQVHEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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